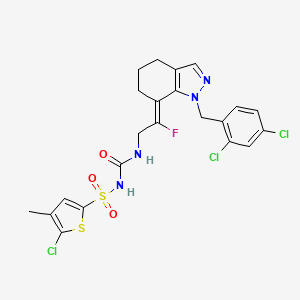

EP3 antagonist 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H20Cl3FN4O3S2 |

|---|---|

Molecular Weight |

577.9 g/mol |

IUPAC Name |

1-(5-chloro-4-methylthiophen-2-yl)sulfonyl-3-[(2Z)-2-[1-[(2,4-dichlorophenyl)methyl]-5,6-dihydro-4H-indazol-7-ylidene]-2-fluoroethyl]urea |

InChI |

InChI=1S/C22H20Cl3FN4O3S2/c1-12-7-19(34-21(12)25)35(32,33)29-22(31)27-10-18(26)16-4-2-3-13-9-28-30(20(13)16)11-14-5-6-15(23)8-17(14)24/h5-9H,2-4,10-11H2,1H3,(H2,27,29,31)/b18-16- |

InChI Key |

FYUOIRIANAUUOH-VLGSPTGOSA-N |

Isomeric SMILES |

CC1=C(SC(=C1)S(=O)(=O)NC(=O)NC/C(=C/2\CCCC3=C2N(N=C3)CC4=C(C=C(C=C4)Cl)Cl)/F)Cl |

Canonical SMILES |

CC1=C(SC(=C1)S(=O)(=O)NC(=O)NCC(=C2CCCC3=C2N(N=C3)CC4=C(C=C(C=C4)Cl)Cl)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of EP3 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of Prostaglandin E2 (PGE2) receptor subtype 3 (EP3) antagonists. It delves into the core signaling pathways, quantitative pharmacology of selective antagonists, and detailed experimental protocols for their evaluation.

Introduction to the EP3 Receptor and its Antagonists

The EP3 receptor is one of four subtypes of receptors for PGE2, a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and gastric protection.[1][2] The EP3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, primarily couples to the inhibitory G-protein, Gi. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4]

EP3 receptor antagonists are a class of molecules that competitively bind to the EP3 receptor, thereby blocking the binding of the endogenous ligand PGE2.[5] This blockade prevents the initiation of the downstream signaling cascade, making EP3 antagonists promising therapeutic agents for various conditions, including pain, inflammation, cardiovascular diseases, and certain types of cancer.

Core Mechanism of Action: Signaling Pathways

The primary mechanism of action of EP3 antagonists is the prevention of PGE2-mediated signaling. This is achieved through competitive binding to the EP3 receptor, which abrogates the downstream effects of receptor activation.

The Canonical Gi-Coupled Pathway

The most well-characterized signaling pathway for the EP3 receptor involves its coupling to the Gi alpha subunit.

-

PGE2 Binding: Prostaglandin E2 binds to the extracellular domain of the EP3 receptor.

-

Conformational Change: Ligand binding induces a conformational change in the receptor.

-

G-Protein Activation: This conformational change facilitates the exchange of GDP for GTP on the associated Gi protein.

-

G-Protein Dissociation: The activated Gi protein dissociates into its αi and βγ subunits.

-

Adenylyl Cyclase Inhibition: The Gαi subunit directly inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cAMP.

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA) and subsequent modulation of various cellular processes.

EP3 antagonists, by blocking the initial binding of PGE2, prevent this entire cascade from occurring, thus maintaining basal cAMP levels and preventing the physiological response mediated by PGE2.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. EP3 receptor antagonist L798,106 reduces proliferation and migration of SK-BR-3 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoforms of the EP3 subtype of human prostaglandin E2 receptor transduce both intracellular calcium and cAMP signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin E2 Reduces Cardiac Contractility via EP3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

The Structure-Activity Relationship of EP3 Antagonists: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The prostaglandin E2 (PGE2) receptor subtype 3 (EP3) has emerged as a compelling therapeutic target for a multitude of pathological conditions, including pain, inflammation, overactive bladder, and type 2 diabetes.[1] As a G-protein coupled receptor (GPCR), EP3 exhibits a unique ability to couple to multiple G proteins, leading to diverse and sometimes opposing intracellular signaling events.[2] This complexity underscores the importance of developing potent and selective antagonists to modulate its activity for therapeutic benefit. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of EP3 antagonists, detailed experimental protocols for their evaluation, and visualizations of the core signaling pathways and experimental workflows.

Core Signaling Pathways of the EP3 Receptor

The EP3 receptor's diverse physiological roles are a direct consequence of its ability to couple with various G protein subtypes, primarily Gαi, Gαs, and Gα12/13.[2] Upon activation by its endogenous ligand PGE2, the receptor can trigger several downstream cascades:

-

Gαi Pathway: The canonical signaling pathway for the EP3 receptor involves coupling to inhibitory Gαi proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]

-

Gαs Pathway: In addition to its inhibitory role, the EP3 receptor can also couple to stimulatory Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in cAMP production.[2]

-

Gα12/13 Pathway: The EP3 receptor can also signal through Gα12/13 proteins, which activates the small GTPase Rho, leading to downstream effects on the actin cytoskeleton and cell morphology.

-

Calcium Mobilization: Activation of the EP3 receptor can also lead to an increase in intracellular calcium concentration ([Ca2+]i), a process often linked to Gβγ subunits released from Gαi or through Gq coupling in certain cellular contexts.

The promiscuous G-protein coupling of the EP3 receptor highlights the necessity for comprehensive functional characterization of novel antagonists to understand their full pharmacological profile.

Figure 1: A diagram illustrating the major signaling pathways of the EP3 receptor.

Structure-Activity Relationship (SAR) of Pyridone-Based EP3 Antagonists

Recent research has identified a novel series of pyridone-based compounds as potent EP3 antagonists. The general structure of these antagonists allows for systematic modification at several positions to optimize binding affinity, functional potency, and pharmacokinetic properties. The following tables summarize the SAR for this chemical series, with data extracted from a comprehensive study on pyridone-based EP3 antagonists.

Table 1: SAR of the Oxazolidinedione A-Ring and Linker Homologation

| Compound | R Group | Linker | hEP3 Ki (nM) | hEP3 IC50 (nM) |

| 4 | H | - | 13 | 55 |

| 13 | H | CH2 | 9.0 | 21 |

| 14 | H | CH2 (saturated A-ring) | 16 | 32 |

| 15 | CH3 | CH2 (saturated A-ring) | 11 | 29 |

| 16 | CH3 | CH2 | 11 | 21 |

Introduction of a one-carbon homologated linker between the pyridone core and the A-ring (compounds 13-16) generally enhanced both EP3 binding affinity and functional potency compared to the direct linkage (compound 4). Unsaturated A-ring analogues (13, 16) exhibited longer half-lives in liver microsome stability assays compared to their saturated counterparts (14, 15), while maintaining comparable potency.

Table 2: SAR of R1, R2, R3, and R4 Groups of Oxazolidinedione Containing Pyridones

| Compound | R1 | R2 | R3 | R4 | hEP3 Ki (nM) | hEP3 IC50 (nM) |

| 13 | H | H | H | H | 9.0 | 21 |

| 23 | CH3 | H | H | H | 9.0 | 25 |

| 24 | CH3 | CH3 | H | H | 12 | 27 |

| 25 | H | H | OCH3 | H | 23 | 43 |

| 26 | H | H | F | H | 16 | 38 |

| 27 | H | H | H | F | 18 | 42 |

Modifications at the R1, R2, R3, and R4 positions of the oxazolidinedione-containing pyridone scaffold were generally well-tolerated, with many analogues retaining potent EP3 binding affinity and functional antagonism.

Table 3: SAR of the R-Ring of Oxazolidinedione Containing Pyridones

| Compound | R-Ring | hEP3 Ki (nM) | hEP3 IC50 (nM) |

| 33 | Naphthyl | 13 | 41 |

| 43 | 1-ethyl-4-fluoroindazol-6-yl | 3.0 | 33 |

| 44 | 2-ethyl-4-fluoroindazol-6-yl | 120 | 230 |

| 47 | 1-ethyl-5-fluoroindazol-6-yl | >1000 | >1000 |

The R-ring of the pyridone scaffold was found to be less tolerant to modification. However, the introduction of an ethylated fluoro-indazole moiety (compound 43) resulted in a compound with excellent EP3 binding affinity and antagonistic potency. A clear preference for the 1-ethyl-4-fluoroindazol-6-yl isomer was observed, as other isomers (44, 47) demonstrated a significant loss of activity.

Experimental Protocols for EP3 Antagonist Evaluation

The characterization of novel EP3 antagonists requires a suite of robust in vitro assays to determine their binding affinity and functional activity. The following are detailed protocols for key experiments.

Radioligand Binding Assay for EP3 Receptor

This assay determines the binding affinity (Ki) of a test compound for the EP3 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from HEK293 or CHO cells stably expressing the human EP3 receptor.

-

[3H]-PGE2 (radioligand).

-

Binding buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA.

-

Wash buffer: 50 mM Tris-HCl (pH 7.4).

-

Test compounds and non-labeled PGE2.

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation cocktail and a microplate scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of test compounds and non-labeled PGE2 in binding buffer.

-

Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-PGE2 (at a final concentration equal to its Kd), and 50 µL of the test compound or vehicle.

-

Initiation of Binding: Add 50 µL of cell membrane suspension (containing 10-20 µg of protein) to each well to initiate the binding reaction.

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Termination of Binding: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-PGE2). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Inhibition Assay (Gαi Pathway)

This assay measures the ability of an EP3 antagonist to block the agonist-induced inhibition of cAMP production, a hallmark of Gαi signaling.

Materials:

-

HEK293 or CHO cells stably expressing the human EP3 receptor.

-

Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor).

-

Forskolin (an adenylyl cyclase activator).

-

EP3 receptor agonist (e.g., PGE2 or sulprostone).

-

Test compounds (EP3 antagonists).

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

White, opaque 384-well microplates.

Procedure:

-

Cell Seeding: Seed the EP3-expressing cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test antagonist compounds.

-

Antagonist Pre-incubation: Add the diluted antagonists to the cell plate and incubate for 15-30 minutes at 37°C.

-

Agonist and Forskolin Addition: Add a fixed, sub-maximal concentration of an EP3 agonist (e.g., the EC80 concentration) and a fixed concentration of forskolin to all wells (except for basal and forskolin-only controls).

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration (or assay signal) against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an EP3 antagonist to block the agonist-induced increase in intracellular calcium.

Materials:

-

HEK293 or CHO cells stably expressing the EP3 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Pluronic F-127.

-

Assay buffer: HBSS with 20 mM HEPES.

-

EP3 receptor agonist.

-

Test compounds.

-

Black, clear-bottom 96- or 384-well microplates.

-

Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Seeding: Seed 20,000-40,000 cells per well in a black, clear-bottom plate and incubate overnight.

-

Dye Loading: Prepare a dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Antagonist Pre-incubation: Add the diluted antagonist compounds to the cell plate and incubate for 15-30 minutes.

-

Fluorescence Measurement: Place the cell plate in the fluorescence plate reader and establish a baseline fluorescence reading for 10-20 seconds. The instrument will then automatically inject the EP3 agonist into the wells. Continue to measure the fluorescence intensity every 1-2 seconds for 2-3 minutes.

-

Data Analysis: Calculate the response as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log concentration of the antagonist and fit the curve to determine the IC50 value.

Generalized Experimental Workflow for EP3 Antagonist Evaluation

The development of a novel EP3 antagonist follows a logical progression from initial screening to in vivo validation. The following diagram outlines a typical experimental workflow.

Figure 2: A generalized workflow for the discovery and evaluation of EP3 antagonists.

Conclusion

The development of selective and potent EP3 receptor antagonists holds significant promise for the treatment of a variety of diseases. A thorough understanding of the structure-activity relationships of different chemical scaffolds is crucial for the rational design of new drug candidates. The pyridone-based antagonists discussed herein represent a promising class of compounds with well-defined SAR. The successful progression of these and other EP3 antagonists through the drug discovery pipeline will depend on a rigorous and systematic evaluation using a combination of in vitro and in vivo models as outlined in this guide. The continued exploration of the complex pharmacology of the EP3 receptor will undoubtedly pave the way for novel and effective therapies.

References

EP3 Antagonist Binding Affinity and Kinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of antagonists targeting the Prostaglandin E2 receptor subtype 3 (EP3). The EP3 receptor, a G-protein coupled receptor (GPCR), is a significant target in drug discovery for a range of therapeutic areas including pain, inflammation, cardiovascular diseases, and overactive bladder. Understanding the binding characteristics of antagonists to this receptor is crucial for the development of effective and selective therapeutics.

Core Concepts in EP3 Antagonist Binding

The interaction between an antagonist and the EP3 receptor is characterized by its binding affinity and kinetics .

-

Binding Affinity refers to the strength of the interaction between the antagonist and the receptor at equilibrium. It is commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

-

Binding Kinetics describes the rates at which an antagonist associates with (kon or on-rate) and dissociates from (koff or off-rate) the receptor. These kinetic parameters determine the time course of receptor occupancy and can significantly influence the duration of action and pharmacological profile of a drug. For instance, antagonists with slow dissociation rates may exhibit prolonged receptor occupancy.

Quantitative Analysis of EP3 Antagonist Binding Affinity

The following tables summarize the binding affinity (Ki) and functional potency (IC50) of selected EP3 receptor antagonists from published studies. These values were predominantly determined using radioligand binding assays and functional assays measuring the inhibition of agonist-induced signaling, such as cAMP production.

| Antagonist | Receptor Species | Assay Type | Radioligand | Ki (nM) | Reference |

| L-798,106 | Human | Radioligand Binding | Not Specified | 0.3 | [1][2] |

| DG-041 | Mouse | Radioligand Binding | [3H]PGE2 | pKi = 9.2 (approx. 0.63 nM) | [3] |

| Compound 7 (7-Alkylidenyltetrahydroindazole-based) | Human | Radioligand Displacement | Not Specified | 4 | [4] |

| Compound 13 (Pyridone-based) | Human | Radioligand Binding | Not Specified | 9.0 | [3] |

| Compound 16 (7-Alkylidenyltetrahydroindazole-based) | Human | Radioligand Displacement | Not Specified | 2 | |

| Compound 17 (7-Alkylidenyltetrahydroindazole-based) | Human | Radioligand Displacement | Not Specified | 7 | |

| Compound 18 (7-Alkylidenyltetrahydroindazole-based) | Human | Radioligand Displacement | Not Specified | 9 | |

| Pyridinone 2 (3-Oxazolidinedione-6-aryl-pyridinone) | Human | Radioligand Binding | Not Specified | pKi = 8.3 (approx. 5 nM) |

| Antagonist | Receptor Species | Assay Type | IC50 (nM) | Reference |

| DG-041 | Mouse | Functional (cAMP) | pIC50 = 8.7 (approx. 2 nM) | |

| Compound 7 (7-Alkylidenyltetrahydroindazole-based) | Human | Functional (cAMP) | 12 | |

| Compound 13 (Pyridone-based) | Human | Functional (cAMP) | 21 | |

| Compound 16 (7-Alkylidenyltetrahydroindazole-based) | Human | Functional (cAMP) | 4 | |

| Compound 17 (7-Alkylidenyltetrahydroindazole-based) | Human | Functional (cAMP) | 9 | |

| Compound 18 (7-Alkylidenyltetrahydroindazole-based) | Human | Functional (cAMP) | 8 | |

| Sulprostone (agonist, for comparison) | Human | Functional (cAMP) | 0.15 - 0.2 |

EP3 Antagonist Binding Kinetics

While extensive quantitative kinetic data (kon and koff) for EP3 antagonists are not widely available in the public domain, some studies provide qualitative descriptions. For example, DG-041 is characterized by its slow, tight binding to the human EP3 receptor, behaving as a pseudo-irreversible ligand in the time frame of typical in vitro binding assays. Similarly, the antagonist AH-6809 has been noted to have a slower dissociation rate, which may contribute to prolonged receptor occupancy.

The determination of kinetic constants is crucial for a deeper understanding of the antagonist's mechanism of action and for predicting its in vivo pharmacodynamics.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of EP3 antagonist binding. Below are representative protocols for key experiments.

Radioligand Binding Assay (Competition)

This assay measures the ability of a test compound (unlabeled antagonist) to compete with a radiolabeled ligand for binding to the EP3 receptor.

1. Membrane Preparation:

- Culture cells stably expressing the human EP3 receptor (e.g., HEK293 or CHO cells).

- Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

- Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

- Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

2. Binding Reaction:

- In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]PGE2), and varying concentrations of the unlabeled antagonist.

- To determine non-specific binding, include wells with a high concentration of an unlabeled agonist or antagonist.

- Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Separation of Bound and Free Radioligand:

- Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter.

- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

- Dry the filters and add a scintillation cocktail.

- Measure the radioactivity on the filters using a scintillation counter.

- Subtract the non-specific binding from the total binding to obtain specific binding.

- Plot the specific binding as a function of the antagonist concentration and fit the data using a non-linear regression model to determine the IC50 value.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that can be used to measure the real-time association and dissociation of an antagonist to the purified and immobilized EP3 receptor.

1. Receptor Immobilization:

- Purify the EP3 receptor, often with an affinity tag (e.g., His-tag), from an expression system.

- Immobilize the purified receptor onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry or affinity capture (e.g., via an anti-His antibody).

2. Interaction Analysis:

- Flow a running buffer over the sensor surface to establish a stable baseline.

- Inject a series of concentrations of the antagonist over the receptor-immobilized surface (association phase).

- Switch back to the running buffer to monitor the dissociation of the antagonist from the receptor (dissociation phase).

- After each cycle, regenerate the sensor surface with a specific solution (e.g., low pH glycine) to remove any remaining bound antagonist.

3. Data Analysis:

- The SPR instrument records the change in the refractive index at the sensor surface, which is proportional to the amount of bound antagonist, generating a sensorgram.

- Fit the association and dissociation curves in the sensorgram to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

- The equilibrium dissociation constant (KD) can be calculated from the ratio of the rate constants (KD = koff / kon).

Functional Assay: cAMP Measurement

This assay measures the ability of an EP3 antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of the Gαi-coupled EP3 receptor.

1. Cell Culture and Plating:

- Use cells stably expressing the human EP3 receptor (e.g., HEK293 or CHO-K1).

- Plate the cells in a 96-well or 384-well plate and culture overnight.

2. Assay Procedure:

- Wash the cells with assay buffer.

- Pre-incubate the cells with varying concentrations of the EP3 antagonist for a defined period (e.g., 15-30 minutes).

- Add a fixed, sub-maximal concentration of an EP3 agonist (e.g., PGE2 or sulprostone) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., forskolin).

- Incubate for a further period (e.g., 15-30 minutes) at 37°C.

3. cAMP Quantification:

- Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).

4. Data Analysis:

- Plot the cAMP concentration against the logarithm of the antagonist concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: EP3 Receptor Signaling Pathways.

Caption: Radioligand Binding Assay Workflow.

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of EP3 Antagonist 4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of EP3 antagonist 4, a novel pyridone-based antagonist of the prostaglandin E2 receptor subtype 3 (EP3). The information presented is collated from primary research and is intended to support further investigation and development of this compound class for therapeutic applications, particularly in the context of metabolic diseases such as type 2 diabetes.

Core Pharmacodynamic Properties

This compound, also identified as compound 28 in select preclinical studies, demonstrates high-affinity binding to the human EP3 receptor and potent functional antagonism. Its primary mechanism of action is the competitive inhibition of prostaglandin E2 (PGE2) binding to the EP3 receptor, thereby blocking the downstream signaling cascade.

Receptor Binding Affinity and Functional Potency

The pharmacodynamic profile of this compound is characterized by its high affinity for the human EP3 receptor (hEP3) and its potent functional antagonism in cellular assays. The key pharmacodynamic parameters are summarized in the table below.

| Parameter | Value | Species | Assay Type |

| Ki | 2 nM | Human | Radioligand Binding Assay |

| IC50 | 21 nM | Human | cAMP Functional Antagonist Assay |

Table 1: In Vitro Pharmacodynamic Properties of this compound.

In Vivo Efficacy

Preclinical evaluation in rat models has demonstrated the in vivo efficacy of related pyridone-based EP3 antagonists. For instance, a lead compound from the same series, compound 13, was shown to reverse the sulprostone (an EP3 agonist)-induced suppression of glucose-stimulated insulin secretion (GSIS) in a rat intravenous glucose tolerance test (ivGTT) model[1]. This provides strong evidence for the therapeutic potential of this class of compounds in restoring beta-cell function in diabetic models.

Pharmacokinetic Profile

This compound exhibits a favorable pharmacokinetic profile in preclinical species, characterized by low in vivo clearance, high oral exposure (AUC), and good oral bioavailability. These properties suggest its potential for effective oral administration.

Rat Pharmacokinetic Parameters

The pharmacokinetic properties of this compound and a related lead compound (Compound 13) have been evaluated in rats. The data highlights the promising drug-like qualities of this series.

| Compound | Dose (mg/kg) | Route | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | AUC (ng*h/mL) | F (%) |

| This compound (Compound 28) | - | - | Low | - | - | High | Good |

| Compound 13 | 2 | IV | 2.3 | 0.8 | 4.0 | 14591 | - |

| Compound 13 | 10 | PO | - | - | 4.9 | 158570 | 97.7 |

Table 2: Pharmacokinetic Parameters of Pyridone-Based EP3 Antagonists in Rats.[1] (Note: Specific quantitative data for this compound were not publicly available, but descriptive characteristics from a commercial supplier are included. Data for the closely related and well-characterized Compound 13 from the same chemical series is provided for a quantitative reference.)

Experimental Protocols

The following sections detail the methodologies employed in the characterization of pyridone-based EP3 antagonists.

EP3 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the EP3 receptor.

-

Cell Membranes: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human EP3 receptor.

-

Radioligand: [³H]-PGE2 is used as the radiolabeled ligand.

-

Assay Buffer: A suitable buffer, such as 25 mM MES, 1 mM EDTA, 10 mM MgCl2, pH 6.0.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of [³H]-PGE2 and varying concentrations of the test compound.

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by filtration through a glass fiber filter.

-

The amount of bound radioactivity on the filter is quantified by liquid scintillation counting.

-

-

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

cAMP Functional Antagonist Assay

This assay measures the ability of a test compound to block the agonist-induced inhibition of cyclic AMP (cAMP) production, which is the primary signaling pathway for the Gi-coupled EP3 receptor.

-

Cells: CHO cells stably expressing the human EP3 receptor are used.

-

Stimulation: Cells are stimulated with forskolin to increase intracellular cAMP levels.

-

Agonist: A known EP3 agonist, such as sulprostone, is used to inhibit forskolin-stimulated cAMP production.

-

Procedure:

-

Cells are pre-incubated with varying concentrations of the test compound.

-

The cells are then stimulated with a fixed concentration of forskolin and a fixed concentration of the EP3 agonist.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF or AlphaScreen).

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the agonist response against the concentration of the test compound.

In Vivo Pharmacokinetic Study in Rats

This study determines the pharmacokinetic profile of the test compound after intravenous (IV) and oral (PO) administration.

-

Animals: Male Sprague-Dawley rats are typically used.

-

Dosing:

-

IV administration: The compound is administered as a single bolus dose via the tail vein.

-

PO administration: The compound is administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected at various time points post-dosing from the jugular vein.

-

Sample Analysis: Plasma concentrations of the test compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), half-life (t1/2), and area under the concentration-time curve (AUC) are calculated using non-compartmental analysis. Oral bioavailability (F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Signaling Pathways and Experimental Workflows

EP3 Receptor Signaling Pathway

The EP3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi. Activation of the EP3 receptor by its endogenous ligand, PGE2, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This signaling pathway plays a crucial role in various physiological processes.

Caption: EP3 Receptor Signaling Pathway.

Experimental Workflow for cAMP Functional Antagonist Assay

The following diagram illustrates the key steps in determining the functional antagonist activity of a compound at the EP3 receptor.

Caption: Workflow for cAMP Functional Antagonist Assay.

References

In Vivo Efficacy of EP3 Antagonists: A Technical Guide for Researchers

The prostaglandin E2 (PGE2) receptor 3 (EP3) has emerged as a significant therapeutic target in a multitude of disease states due to its diverse roles in physiological and pathological processes. As a G-protein coupled receptor, its activation can trigger a variety of cellular responses, making its antagonism a promising strategy for therapeutic intervention. This technical guide provides a comprehensive overview of the in vivo efficacy of EP3 antagonists in various disease models, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. While the specific designation "EP3 antagonist 4" does not correspond to a publicly documented compound, this guide will synthesize findings from preclinical studies on well-characterized EP3 antagonists such as DG-041 and L-798,106 to provide a representative understanding of the therapeutic potential of this drug class.

The EP3 Receptor Signaling Pathway

The EP3 receptor, upon binding with its endogenous ligand PGE2, primarily couples to the inhibitory G-protein (Gi). This interaction initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors, influencing a wide range of cellular functions including inflammation, pain perception, and cell proliferation.[1][2] The EP3 receptor can also couple to other G-proteins, such as Gs and G12/13, leading to more complex and context-dependent cellular responses.[3]

References

An In-depth Technical Guide to the Effects of EP3 Antagonists on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

The Prostaglandin E2 (PGE2) receptor 3 (EP3), a member of the G-protein coupled receptor (GPCR) family, is a critical mediator in a wide array of physiological and pathological processes. Its activation by the endogenous ligand PGE2 initiates a complex network of intracellular signaling events.[1] The unique ability of the EP3 receptor to couple to multiple G-proteins—primarily Gαi, Gα12/13, and Gαq—positions it as a pivotal node in cellular communication, regulating processes from platelet aggregation and smooth muscle contraction to neuronal activity and cancer cell proliferation.[1][2][3] Consequently, antagonists of the EP3 receptor are valuable tools for dissecting these pathways and represent promising therapeutic agents for various diseases, including cardiovascular disorders, pain, and cancer.[4]

This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by EP3 receptor antagonists. It includes a summary of quantitative data on their effects, detailed experimental protocols for studying their activity, and visual diagrams to elucidate the complex signaling networks.

EP3 Receptor Signaling Pathways and Antagonist Effects

EP3 receptor antagonists function by competitively binding to the receptor, thereby blocking the actions of agonists like PGE2. This blockade prevents the conformational change in the receptor required to activate downstream G-protein-mediated signaling cascades. The primary pathways affected are detailed below.

Gαi-cAMP Pathway

The canonical signaling pathway for the EP3 receptor involves coupling to inhibitory G-proteins of the Gαi family. Agonist binding triggers the dissociation of the Gαi subunit, which in turn inhibits the enzyme adenylyl cyclase (AC). This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger. Reduced cAMP levels impact the activity of downstream effectors like Protein Kinase A (PKA).

An EP3 antagonist blocks this entire cascade. By preventing Gαi activation, the antagonist negates the agonist-induced suppression of adenylyl cyclase. This results in maintained or restored intracellular cAMP levels, effectively reversing the inhibitory signal of PGE2.

Gα12/G13-RhoA Pathway

The EP3 receptor can also couple to Gα12/13 proteins, which activate Rho guanine nucleotide exchange factors (RhoGEFs). Activated RhoGEFs, in turn, activate the small GTPase RhoA. The RhoA pathway is a central regulator of the actin cytoskeleton, and its activation leads to the formation of stress fibers, focal adhesions, and changes in cell morphology, migration, and proliferation.

By blocking the initial EP3 receptor activation, an EP3 antagonist prevents the coupling to Gα12/13 and the subsequent activation of the RhoA pathway. This can lead to the inhibition of cellular processes like cancer cell migration.

References

- 1. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin receptor EP3 regulates cell proliferation and migration with impact on survival of endometrial cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP3 Prostanoid Receptor Isoforms Utilize Distinct Mechanisms to Regulate ERK 1/2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The EP3 receptor/Gz signaling axis as a therapeutic target for diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of EP3 Antagonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular targets and pharmacological characterization of antagonists targeting the Prostaglandin E2 receptor 3 (EP3). The EP3 receptor, a member of the G-protein coupled receptor (GPCR) family, is a key player in a multitude of physiological and pathophysiological processes, making it a compelling target for therapeutic intervention. This document details the signaling pathways modulated by the EP3 receptor, quantitative data for representative antagonists, and the experimental protocols used for their characterization.

The EP3 Receptor and Its Signaling Pathways

The prostaglandin E2 (PGE2) EP3 receptor is one of four subtypes of receptors for PGE2 (EP1-EP4). A unique feature of the EP3 receptor is its ability to couple to multiple G-protein signaling pathways, leading to diverse and sometimes opposing cellular responses.[1][2][3] The primary signaling pathway involves coupling to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][4] However, different splice variants of the EP3 receptor can also couple to:

-

Gαs: Stimulating adenylyl cyclase and increasing cAMP levels.

-

Gαq: Activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium concentrations.

-

Gα12/13: Activating the Rho family of small GTPases, which can influence cell morphology and migration.

This signaling diversity underscores the complexity of EP3 receptor function and the importance of thoroughly characterizing the effects of its antagonists.

References

Navigating the Labyrinth of Prostanoid Signaling: A Technical Guide to the Selectivity of EP3 Receptor Antagonists

For Immediate Release

A deep dive into the selectivity profiles of EP3 receptor antagonists against other prostanoid receptors, providing a critical resource for researchers and drug development professionals in the fields of inflammation, pain, cardiovascular disease, and oncology.

The prostaglandin E2 (PGE2) receptor subtype 3 (EP3) is a G-protein coupled receptor (GPCR) that plays a pivotal role in a myriad of physiological and pathophysiological processes. Its involvement in inflammation, pain perception, fever, and platelet aggregation has made it a compelling target for therapeutic intervention. However, the development of selective EP3 antagonists is complicated by the existence of a family of eight other prostanoid receptors (EP1, EP2, EP4, DP, FP, IP, and TP) that share structural homology and can be activated by related endogenous ligands. This technical guide provides a comprehensive overview of the selectivity profiles of key EP3 antagonists, details the experimental methodologies used to determine these profiles, and illustrates the intricate signaling pathways of the prostanoid receptor family.

Quantitative Selectivity Profile of EP3 Antagonists

The therapeutic efficacy and safety of an EP3 antagonist are intrinsically linked to its selectivity for the EP3 receptor over other prostanoid receptors. Off-target interactions can lead to undesirable side effects, underscoring the importance of a thorough understanding of a compound's selectivity profile. The following tables summarize the binding affinities (Ki in nM) and/or functional inhibitory concentrations (IC50 in nM) of several prominent EP3 antagonists against a panel of human prostanoid receptors.

| Compound | EP3 | EP1 | EP2 | EP4 | DP1 | FP | IP | TP | Reference(s) |

| L-798,106 | 0.3 | >5000 | >5000 | 916 | - | - | - | - | [1][2][3] |

| DG-041 | 4.6 (IC50) | 486 (IC50) | - | - | 131 (IC50) | - | - | 742 (IC50) | [4] |

| ONO-AE3-240 | 0.23 | 590 | >10000 | 58 | - | - | - | - | [5] |

Prostanoid Receptor Signaling Pathways

Prostanoid receptors are coupled to various G-proteins, initiating distinct intracellular signaling cascades that mediate their diverse physiological effects. Understanding these pathways is crucial for predicting the functional consequences of both on-target and off-target receptor engagement by an antagonist.

Figure 1: Simplified overview of major prostanoid receptor signaling pathways.

Experimental Protocols for Determining Selectivity

The quantitative data presented in this guide are primarily generated through competitive radioligand binding assays. These assays are a cornerstone of receptor pharmacology, providing a robust method for determining the binding affinity of a test compound for a specific receptor.

Key Experimental Protocol: Competitive Radioligand Binding Assay

1. Membrane Preparation:

-

Cells stably expressing the human prostanoid receptor of interest (e.g., EP1, EP2, EP3, EP4, DP1, FP, IP, or TP) are cultured and harvested.

-

The cells are lysed, and the cell membranes containing the receptors are isolated through centrifugation.

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Competitive Binding Assay:

-

A fixed concentration of a high-affinity radiolabeled ligand specific for the prostanoid receptor being tested (e.g., [3H]-PGE2 for EP receptors) is used.

-

The membrane preparation is incubated with the radioligand in the presence of increasing concentrations of the unlabeled EP3 antagonist (the competitor).

-

The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined by including a high concentration of a known, unlabeled ligand for the receptor in a parallel set of incubations.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-798,106 | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 3. L-798,106 | Prostanoid Receptor Antagonists: R&D Systems [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Prostaglandin E2 EP3 Receptor: A Core Mediator in the Pathophysiology of Hypertension

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the E-prostanoid 3 (EP3) receptor's role in the complex pathophysiology of hypertension. Prostaglandin E2 (PGE2), a key lipid mediator, exerts diverse physiological effects by signaling through four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Among these, the EP3 receptor has emerged as a critical contributor to blood pressure elevation and end-organ damage in various hypertensive models. This document details the receptor's signaling mechanisms, its multifaceted role in cardiovascular and renal systems, quantitative data from key studies, and relevant experimental protocols, highlighting its potential as a novel therapeutic target for antihypertensive therapies.

EP3 Receptor Signaling Pathways

The EP3 receptor is unique among the PGE2 receptors due to its ability to couple to multiple G proteins, leading to a variety of downstream cellular responses. Primarily, it couples to the inhibitory G protein, Gαi, which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This action counteracts the vasodilatory and cardioprotective effects often mediated by cAMP-elevating receptors like EP2 and EP4.

Furthermore, different splice variants of the EP3 receptor can also couple to Gαq and Gα12/13. Coupling to Gαq activates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium concentrations ([Ca2+]i). Coupling to Gα12/13 activates the RhoA/Rho kinase signaling pathway, which increases the calcium sensitivity of the contractile machinery in vascular smooth muscle cells (VSMCs).[2] This synergistic enhancement of intracellular calcium and calcium sensitivity is a key mechanism by which the EP3 receptor promotes vasoconstriction.[2]

Role in Hypertension Pathophysiology

The EP3 receptor contributes to hypertension through its actions on blood vessels, the heart, and the central nervous system.

2.1 Vascular Effects and Vasoconstriction A primary pro-hypertensive action of the EP3 receptor is the mediation of vasoconstriction. Studies have shown that EP3 receptor activation potentiates the vasoconstrictive effects of angiotensin II (Ang II), a key peptide in the renin-angiotensin system.[2][3] Mice lacking the EP3 receptor (EP3-/-) exhibit reduced baseline blood pressure and a blunted pressor response to both acute and chronic Ang II infusion. Conversely, EP3 receptor agonists enhance Ang II-induced contraction in isolated mesenteric arteries. This effect is mediated by the RhoA/Rho kinase pathway and enhanced calcium signaling in VSMCs.

Furthermore, in models of salt-sensitive hypertension, increased expression of the EP3 receptor in the vasculature leads to impaired vasodilation and contributes to blood pressure elevation. Blockade of the EP3 receptor in these models normalizes the impaired vasodilation and lowers blood pressure.

2.2 Cardiac Effects The EP3 receptor has detrimental effects on cardiac function. Activation of the EP3 receptor reduces cardiac contractility. In hypertensive models induced by Ang II, the expression of the EP3 receptor is significantly increased in the left ventricle. This upregulation is associated with cardiac dysfunction, inflammation, and hypertrophy. Transgenic mice that overexpress the EP3 receptor specifically in cardiomyocytes exhibit reduced cardiac function at baseline, which is further exacerbated by Ang II infusion. Conversely, antagonizing the EP3 receptor with specific inhibitors like L798,106 prevents the decline in cardiac function seen in Ang II-induced hypertension.

2.3 Central and Renal Mechanisms The EP3 receptor also plays a role in the central nervous regulation of blood pressure. Activation of EP3 receptors in the brain can lead to an increase in sympathetic outflow, contributing to hypertension. Additionally, within the kidney, EP3 receptor activation can potentiate the vasoconstriction of renal afferent arterioles, potentially altering renal blood flow and function.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from studies investigating the role of the EP3 receptor in hypertension.

Table 1: Effect of EP3 Receptor Modulation on Blood Pressure in Animal Models

| Model | Intervention | Parameter | Control Group | Treatment/KO Group | Percent Change | Reference |

| C57BL/6 Mice | Ang II Infusion + L798,106 (EP3 antagonist) | Systolic BP (mmHg) | 168.3 ± 6.5 (Ang II only) | 117.9 ± 17.1 (Ang II + L798,106) | -30.0% | |

| EP3-/- Mice | Baseline | Mean Arterial Pressure (mmHg) | 94.0 ± 2.1 (WT) | 83.7 ± 1.7 (EP3-/-) | -11.0% | |

| EP3-/- Mice | Acute Ang II Infusion | Net Change in MAP (mmHg) | 42.1 ± 1.2 (WT) | 10.5 ± 2.0 (EP3-/-) | -75.1% | |

| S-P467L Mice (Salt-Sensitive HTN) | DG041 (EP3 antagonist) | Decrease in Systolic BP (mmHg) | ~5 (in NT mice) | ~25 (in S-P467L mice) | ~400% greater reduction |

Table 2: Effect of EP3 Receptor Modulation on Cardiac Function and Gene Expression

| Model | Intervention | Parameter | Control Group | Treatment/KO Group | Fold/Percent Change | Reference |

| C57BL/6 Mice | 2-week Ang II Infusion | Left Ventricle EP3 mRNA Expression | 1.02 ± 0.13 (Vehicle) | 2.59 ± 0.63 (Ang II) | +2.5-fold | |

| C57BL/6 Mice | Ang II Infusion ± L798,106 | Ejection Fraction (%) | 69.82 ± 1.01% (Ang II only) | 72.61 ± 0.51% (Ang II + L798,106) | Significant Attenuation | |

| EP3 Tg Mice | Ang II Infusion | Shortening Fraction (%) | 48.0 ± 1.6 (WT + Ang II) | 36.7 ± 1.4 (Tg + Ang II) | -23.5% |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of common experimental protocols used to study the EP3 receptor in hypertension.

4.1 Animal Models of Hypertension

-

Angiotensin II Infusion Model: This is a widely used model to induce hypertension and cardiac hypertrophy.

-

Procedure: Male C57BL/6 mice (10-12 weeks old) are anesthetized. Osmotic minipumps containing Ang II (e.g., 1.4 mg·kg⁻¹·day⁻¹) or vehicle (saline) are implanted subcutaneously for a period of 2 to 4 weeks.

-

Endpoints: Blood pressure is monitored regularly (e.g., via tail-cuff plethysmography), and cardiac function is assessed by echocardiography. Tissues (heart, aorta, kidneys) are collected at the end of the study for molecular and histological analysis.

-

-

Salt-Sensitive Hypertension Model (S-P467L): This genetic model involves mice expressing a dominant-negative mutation in PPARγ in vascular smooth muscle, making them susceptible to hypertension on a high-salt diet.

-

Procedure: S-P467L mice and non-transgenic littermates are fed a high-salt diet (e.g., 4% NaCl) for several weeks. Blood pressure is monitored via radiotelemetry.

-

Endpoints: Vascular function is assessed ex vivo in isolated arteries (e.g., carotid, renal segmental) using a pressure myograph to measure responses to vasodilators and vasoconstrictors.

-

4.2 Key Methodologies

-

Blood Pressure Measurement:

-

Tail-Cuff Plethysmography: A non-invasive method for conscious mice to measure systolic blood pressure.

-

Radiotelemetry: Implantation of a pressure-transducing catheter into an artery (e.g., carotid) allows for continuous and accurate measurement of blood pressure and heart rate in conscious, freely moving animals.

-

-

Echocardiography: Non-invasive ultrasound is used to assess cardiac function in conscious or lightly anesthetized mice. Key parameters measured include ejection fraction (EF%), fractional shortening (FS%), and ventricular dimensions.

-

Vascular Reactivity Studies: Isolated blood vessels are mounted on a wire or pressure myograph system. The contractile and relaxant responses to various pharmacological agents (e.g., Ang II, phenylephrine, acetylcholine) are recorded to assess endothelial and smooth muscle function.

-

Molecular Analysis:

-

Real-Time RT-PCR: Used to quantify the mRNA expression levels of the EP3 receptor (gene name: Ptger3) and other relevant genes in tissues like the heart and aorta.

-

Western Blotting: Used to measure the protein levels and phosphorylation status of key signaling molecules, such as RhoA, MLC20, and MYPT1.

-

Therapeutic Potential of EP3 Receptor Antagonism

The substantial body of evidence pointing to the detrimental role of EP3 activation in hypertension makes it an attractive therapeutic target. Systemic treatment with selective EP3 receptor antagonists, such as L798,106 and DG-041, has shown significant promise in preclinical models. These antagonists not only attenuate the increase in blood pressure in Ang II- and salt-sensitive hypertension models but also prevent the associated cardiac dysfunction and vascular impairment.

A key advantage of targeting the EP3 receptor is the potential to counteract the pro-hypertensive effects of PGE2 without blocking its beneficial actions mediated by other receptors like EP2 and EP4 (e.g., vasodilation). This selectivity could offer a more targeted therapeutic approach with a favorable side-effect profile compared to non-selective prostaglandin inhibitors (NSAIDs), which can be associated with elevated blood pressure. The combination of EP3 blockade with existing antihypertensive drugs could represent a novel and complementary strategy for treating hypertension and its cardiovascular complications.

Conclusion

The EP3 receptor is a pivotal mediator in the pathophysiology of hypertension. Through its diverse signaling capabilities, it promotes vasoconstriction, impairs cardiac function, and contributes to end-organ damage. Its upregulation and activation in response to key hypertensive stimuli like angiotensin II and high salt intake underscore its significance. Preclinical studies have consistently demonstrated that genetic deletion or pharmacological antagonism of the EP3 receptor ameliorates hypertension and its cardiovascular consequences. These findings strongly support the continued investigation of selective EP3 receptor antagonists as a promising new class of therapeutic agents for the management of hypertension.

References

EP3 antagonist 4 for therapeutic use in [specific disease]

To provide a comprehensive and accurate technical guide on the therapeutic use of an EP3 antagonist, please specify the disease of interest. The role of the prostaglandin E2 (PGE2) receptor 3 (EP3) and the therapeutic rationale for its antagonism are highly dependent on the specific pathophysiology of the disease.

For example, the mechanism of action and the relevant experimental data will differ significantly for conditions such as:

-

Hypertension: Where EP3 antagonism may influence vascular tone and renal function.

-

Pain and Inflammation: Where EP3 receptors are involved in nociceptor sensitization and inflammatory processes.

-

Preterm Labor: Where EP3 receptor signaling plays a role in uterine contractions.

-

Thrombosis: Where EP3 receptors on platelets contribute to their aggregation.

-

Cancer: Where the EP3 receptor can influence tumor growth and metastasis.

Once you specify the disease, a targeted and in-depth guide can be generated, including relevant quantitative data, experimental protocols, and signaling pathway diagrams as requested.

In-Depth Technical Guide: EP3 Receptor Antagonists and Their Effect on Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The prostaglandin E2 (PGE2) receptor subtype 3 (EP3) has emerged as a promising therapeutic target for the development of novel antiplatelet agents. Unlike traditional antiplatelet drugs that can increase bleeding risk, EP3 antagonists offer a unique mechanism of action that may allow for the prevention of thrombosis without significantly impairing hemostasis. This technical guide provides a comprehensive overview of EP3 antagonists, their mechanism of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.

Mechanism of Action: The EP3 Receptor in Platelet Aggregation

The EP3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2, couples to the inhibitory G-protein, Gi.[1] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[2][3] A reduction in cAMP levels lowers the threshold for platelet activation and potentiates aggregation induced by other agonists like ADP and thromboxane A2.[3][4]

EP3 receptor antagonists competitively bind to the EP3 receptor, preventing PGE2 from exerting its pro-aggregatory effects. By blocking this pathway, EP3 antagonists can inhibit platelet aggregation, particularly in the pro-thrombotic environment of an atherosclerotic plaque where PGE2 levels are often elevated.

Signaling Pathway of the EP3 Receptor in Platelets

The signaling cascade initiated by PGE2 binding to the EP3 receptor is a critical component of platelet activation. The following diagram illustrates this pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DG-041 inhibits the EP3 prostanoid receptor--a new target for inhibition of platelet function in atherothrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonists of the EP3 receptor for prostaglandin E2 are novel antiplatelet agents that do not prolong bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating EP3 Antagonists in Inflammatory Response Models: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The E-prostanoid receptor 3 (EP3), a subtype of the prostaglandin E2 (PGE2) receptor, plays a complex and often pivotal role in the modulation of inflammatory responses. Its unique signaling properties, primarily through Gαi to decrease intracellular cyclic AMP (cAMP), but also potentially coupling to Gαs and Gαq, position it as a critical regulator of cellular function in the inflammatory milieu. Consequently, the development of selective EP3 receptor antagonists has emerged as a promising therapeutic strategy for a variety of inflammatory conditions.

This technical guide provides a comprehensive overview of the investigation of EP3 antagonists in preclinical inflammatory response models. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design, execute, and interpret studies in this area. This document will detail the core signaling pathways, provide in-depth experimental protocols for both in vitro and in vivo models, and present a framework for data analysis.

It is important to note that the designation "EP3 antagonist 4" is not a standardized nomenclature in publicly available scientific literature. Therefore, this guide will focus on well-characterized and representative EP3 antagonists, such as DG-041 and L-798,106, to illustrate the principles and methodologies discussed.

EP3 Receptor Signaling in Inflammation

The EP3 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand PGE2, can initiate several downstream signaling cascades. The predominant pathway involves coupling to the inhibitory G-protein, Gαi.

Methodological & Application

Application Notes and Protocols for In Vitro Assay of EP3 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The prostaglandin E2 (PGE2) receptor 3 (EP3) is a G-protein coupled receptor (GPCR) that plays a crucial role in a wide array of physiological and pathological processes. As a member of the prostanoid receptor family, it is activated by its endogenous ligand, PGE2. The EP3 receptor primarily couples to the inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This signaling pathway is implicated in inflammation, pain, fever, and cardiovascular and renal functions.[3] Consequently, the EP3 receptor has emerged as a significant therapeutic target for the development of novel drugs.

EP3 antagonists are compounds that selectively bind to the EP3 receptor and block the effects of PGE2.[3] By inhibiting EP3 receptor signaling, these antagonists hold therapeutic potential for various conditions, including thrombosis, pain, and certain types of cancer.[4] This document provides a detailed protocol for an in vitro competitive cAMP assay to determine the potency and efficacy of a putative EP3 antagonist.

EP3 Receptor Signaling Pathway

The canonical signaling pathway for the EP3 receptor involves its interaction with the Gi alpha subunit of the heterotrimeric G-protein. Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαi subunit. This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. The resulting decrease in intracellular cAMP concentration modulates the activity of downstream effectors, such as Protein Kinase A (PKA).

Quantitative Data Summary

The following table summarizes the in vitro potency of several known EP3 receptor antagonists. The data is presented as Ki (inhibitor constant) or IC50 (half-maximal inhibitory concentration) values obtained from competitive radioligand binding or functional cAMP assays.

| Compound | Assay Type | Cell Line | Target | Ki (nM) | IC50 (nM) | Reference |

| L-798,106 | Radioligand Binding | - | Human EP3 | 0.3 | - | |

| ONO-AE3-240 | Functional Assay | Oral Carcinoma Cells | Human EP3 | - | (growth inhibition) | |

| DG-041 | Radioligand Binding | HEK293 expressing mouse EP3 | Mouse EP3 | - | (pIC50 8.7) | |

| SC-51089 | Radioligand Binding | - | Human EP1/EP3 | 17500 (for EP3) | - | |

| ONO-AE3-208 | Radioligand Binding | - | Human EP3/EP4 | 30 (for EP3) | - |

Experimental Protocols

This section provides a detailed methodology for a competitive cAMP assay to determine the inhibitory activity of a test compound on the EP3 receptor. This protocol is designed for a 384-well plate format and utilizes a commercially available cAMP assay kit based on Homogeneous Time-Resolved Fluorescence (HTRF).

Experimental Workflow

Materials and Reagents

-

Cell Line: CHO-K1 cells stably expressing the human EP3 receptor (e.g., available from Multispan, Inc.).

-

Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 10 µg/mL puromycin, and 1% Penicillin-Streptomycin.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% Bovine Serum Albumin (BSA), and 500 µM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase (PDE) inhibitor.

-

EP3 Receptor Agonist: Prostaglandin E2 (PGE2).

-

Adenylyl Cyclase Activator: Forskolin.

-

Test Compound: EP3 Antagonist of Interest.

-

cAMP Assay Kit: A commercial HTRF cAMP assay kit (e.g., LANCE® Ultra cAMP Kit from PerkinElmer or HTRF® cAMP Gs/Gi Kit from Cisbio).

-

Plate: 384-well white, opaque microplates.

-

Instrumentation: HTRF-compatible plate reader.

Cell Culture and Seeding

-

Culture the CHO-K1 cells expressing the human EP3 receptor in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

-

Maintain the cell line in the recommended cell culture medium containing puromycin to ensure the continued expression of the receptor.

-

When cells reach 80-90% confluency, wash them with PBS and detach using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in the cell culture medium and perform a cell count.

-

Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium.

-

Incubate the plate overnight at 37°C and 5% CO2.

Assay Protocol for EP3 Antagonist

-

Compound Preparation:

-

Prepare a stock solution of the EP3 antagonist of interest in DMSO.

-

Perform serial dilutions of the antagonist in assay buffer to create a range of concentrations for testing.

-

Prepare a stock solution of PGE2 in DMSO and dilute it in assay buffer. The final concentration used in the assay should be the EC80 (the concentration that gives 80% of the maximal response), which should be determined in a preliminary agonist dose-response experiment.

-

Prepare a stock solution of forskolin in DMSO and dilute it in assay buffer. The optimal concentration of forskolin should be determined empirically to achieve a robust cAMP signal.

-

-

Assay Procedure:

-

Carefully aspirate the culture medium from the wells of the 384-well plate containing the cells.

-

Add 5 µL of the diluted EP3 antagonist or vehicle (assay buffer with DMSO) to the appropriate wells.

-

Incubate the plate for 15-30 minutes at room temperature.

-

Prepare a stimulation solution containing forskolin and PGE2 at their pre-determined concentrations in assay buffer.

-

Add 5 µL of the stimulation solution to all wells except the basal control wells (which receive only assay buffer).

-

Incubate the plate for 30 minutes at 37°C to allow for the modulation of cAMP production.

-

-

cAMP Detection:

-

Following the incubation, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol of the chosen HTRF cAMP assay kit. This typically involves adding a lysis buffer containing the HTRF detection reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

-

Incubate the plate at room temperature for 60 minutes, protected from light, to allow the detection reaction to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader. The reader should be set to excite at 320-340 nm and read the emission at two wavelengths, typically 665 nm (specific signal) and 620 nm (non-specific signal).

-

Data Analysis

-

Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000 for each well.

-

Normalize the data. The signal from wells with only forskolin and PGE2 (no antagonist) represents 0% inhibition, while the signal from wells with forskolin but no PGE2 represents 100% inhibition.

-

Plot the normalized response (percentage of inhibition) against the logarithm of the antagonist concentration.

-

Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value of the EP3 antagonist. The IC50 is the concentration of the antagonist that inhibits 50% of the PGE2-induced response.

Conclusion

This application note provides a comprehensive guide for the in vitro characterization of EP3 receptor antagonists. The detailed protocol for the competitive cAMP assay allows for the robust determination of the potency of test compounds. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying biological processes and the experimental design. By following these protocols, researchers can effectively screen and characterize novel EP3 antagonists for their therapeutic potential.

References

Application Notes and Protocols for EP3 Antagonist 4 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of EP3 antagonist 4 and other selective EP3 receptor antagonists in a variety of cell culture-based assays. This document outlines the mechanism of action, key signaling pathways, and detailed protocols for assessing the biological effects of these compounds.

Introduction to EP3 Receptor Antagonism

The Prostaglandin E2 (PGE2) receptor 3 (EP3) is a G-protein coupled receptor (GPCR) that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, pain, and cancer progression.[1] PGE2, its endogenous ligand, can initiate a cascade of cellular events upon binding to the EP3 receptor.[1] EP3 antagonists are compounds that competitively bind to the EP3 receptor, thereby blocking the binding of PGE2 and inhibiting its downstream signaling.[1][2] This targeted inhibition allows for the modulation of specific cellular pathways, making EP3 antagonists valuable tools for research and potential therapeutic agents.[1]

The EP3 receptor primarily couples to the inhibitory G-protein, Gαi, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, it can also couple to other G-proteins, such as Gαq to increase intracellular calcium and Gα12/13 to activate the Rho signaling pathway, influencing cell morphology and migration.

Data Presentation: In Vitro Activity of Selective EP3 Antagonists

The following table summarizes the in vitro activities of commonly used selective EP3 receptor antagonists. This data is essential for selecting the appropriate antagonist and determining the effective concentration range for your cell culture experiments.

| Antagonist | Target | Assay Type | Cell Line/System | Activity (IC50 / Ki) | Reference |

| L-798,106 | EP3 | Radioligand Binding | Human EP3 | Ki = 0.3 nM | |

| EP3 | Functional Assay | Guinea-pig vas deferens | pA2 = 7.48 ± 0.25 | ||

| EP3 | Cell Viability (MTT) | RL95-2 | Dose-dependent decrease | ||

| EP3 | Cell Proliferation (BrdU) | RL95-2 | Inhibition at 1 µM | ||

| EP3 | Cell Migration (Wound Healing) | RL95-2 | Inhibition at 1 µM | ||

| DG-041 | EP3 | Radioligand Binding | Human EP3 | IC50 = 4.6 nM | |

| EP3 | FLIPR Assay | Not Specified | IC50 = 8.1 nM | ||

| ONO-AE3-240 | EP3 | Competition Binding | Mouse EP3 | Ki = 0.23 nM | |

| SC51089 | EP3 | Competitive Binding | Not Specified | Not Specified |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approach for studying EP3 antagonists, the following diagrams have been generated.

References

Application Notes and Protocols for EP3 Antagonist Dosage in In vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of EP3 receptor antagonists in in vivo mouse studies. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes critical biological pathways and workflows to facilitate the design and execution of robust preclinical research.

Introduction to EP3 Receptor Antagonism

The prostaglandin E2 (PGE2) receptor 3 (EP3) is a G-protein coupled receptor that plays a crucial role in a multitude of physiological and pathological processes, including inflammation, pain, cardiovascular function, and metabolic regulation. Antagonism of the EP3 receptor has emerged as a promising therapeutic strategy for various conditions. These notes focus on the practical aspects of utilizing EP3 antagonists in mouse models, providing standardized protocols and dosage information for commonly used compounds.

EP3 Receptor Signaling Pathways

The EP3 receptor exhibits complex signaling due to its ability to couple to multiple G proteins, primarily Gi, Gs, and G12/13. This differential coupling leads to diverse downstream cellular responses.

-

Gi Coupling: The canonical pathway involves coupling to inhibitory G protein (Gi), which leads to the inhibition of adenylyl cyclase (AC), a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in Protein Kinase A (PKA) activity.

-

Gs Coupling: In some cellular contexts, the EP3 receptor can couple to stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and an increase in cAMP levels.

-

G12/13 Coupling: EP3 receptor activation can also engage G12/13 proteins, which activate the Rho GTPase signaling pathway, influencing cell morphology and migration.

Figure 1: EP3 Receptor Signaling Pathways.

Quantitative Data for EP3 Antagonists in Mouse Studies

The following tables summarize key quantitative data for commonly used EP3 antagonists in in vivo mouse studies.

Table 1: Dosage and Administration of EP3 Antagonists

| Antagonist | Mouse Strain | Dosage | Route of Administration | Vehicle | Study Duration | Reference |

| DG-041 | C57BL/6 x BALB/c (CB6F1) | 20 mg/kg | Subcutaneous (SC) | Not specified | 7 days | [1][2] |

| L-798,106 | C57BL/6J | 40 µg/kg/day | Subcutaneous (SC) | Dimethyl sulfoxide (DMSO) diluted in 0.9% normal saline | 2 weeks | [3] |

| ONO-AE3-240 | C57BL/6 | 15-50 nmol/tumor | Topical | Not specified | Not specified |

Table 2: Pharmacokinetic Parameters of DG-041 in Mice

| Route of Administration | Dose | Cmax (nM) | Tmax (h) | AUC (nM*h) | T½ (h) | Reference |

| Oral (PO) | 30 mg/kg | 721 ± 612 | Not specified | Not specified | 1.23 | [4] |

| Intravenous (IV) | 2 mg/kg | 1246 ± 718 | Not specified | Not specified | Not specified | [4] |

| Subcutaneous (SC) | 20 mg/kg | 1385 ± 716 | 1 | 331.4 (over 26h) | Not specified |

Experimental Protocols

General Protocol for Subcutaneous Administration of EP3 Antagonists in Mice

This protocol provides a generalized procedure for the subcutaneous (SC) administration of EP3 antagonists to mice. Specific details such as drug concentration and dosing frequency should be optimized based on the specific antagonist and experimental design.

Materials:

-

EP3 antagonist (e.g., DG-041, L-798,106)

-

Sterile vehicle (e.g., DMSO, saline, polyethylene glycol 400)

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

70% ethanol

-

Animal scale

-

Appropriate mouse restraint device

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of the EP3 antagonist.

-

Dissolve the antagonist in the appropriate sterile vehicle to achieve the desired final concentration. For example, L-798,106 can be dissolved in DMSO and then diluted with 0.9% normal saline. It is crucial to ensure complete dissolution and to prepare the solution fresh daily or as stability data permits.

-

-

Animal Preparation:

-

Weigh each mouse to determine the precise injection volume.

-

Gently restrain the mouse using an appropriate method.

-

-

Injection Procedure:

-

Disinfect the injection site (typically the loose skin over the back or flank) with 70% ethanol.

-

Gently lift a fold of skin to create a "tent."

-

Insert the needle, bevel up, at the base of the tented skin, parallel to the body.

-

Aspirate gently to ensure the needle is not in a blood vessel.

-

Slowly inject the calculated volume of the dosing solution.

-

Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

-

-

Post-Injection Monitoring:

-

Return the mouse to its cage and monitor for any adverse reactions.

-

Record the time of injection and any observations.

-

References

- 1. The effect of the EP3 antagonist DG-041 on male mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 3. researchgate.net [researchgate.net]